

Core Properties and Solubility of Azide-PEG6-Tos

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Compound Focus: Azide-PEG6-Tos

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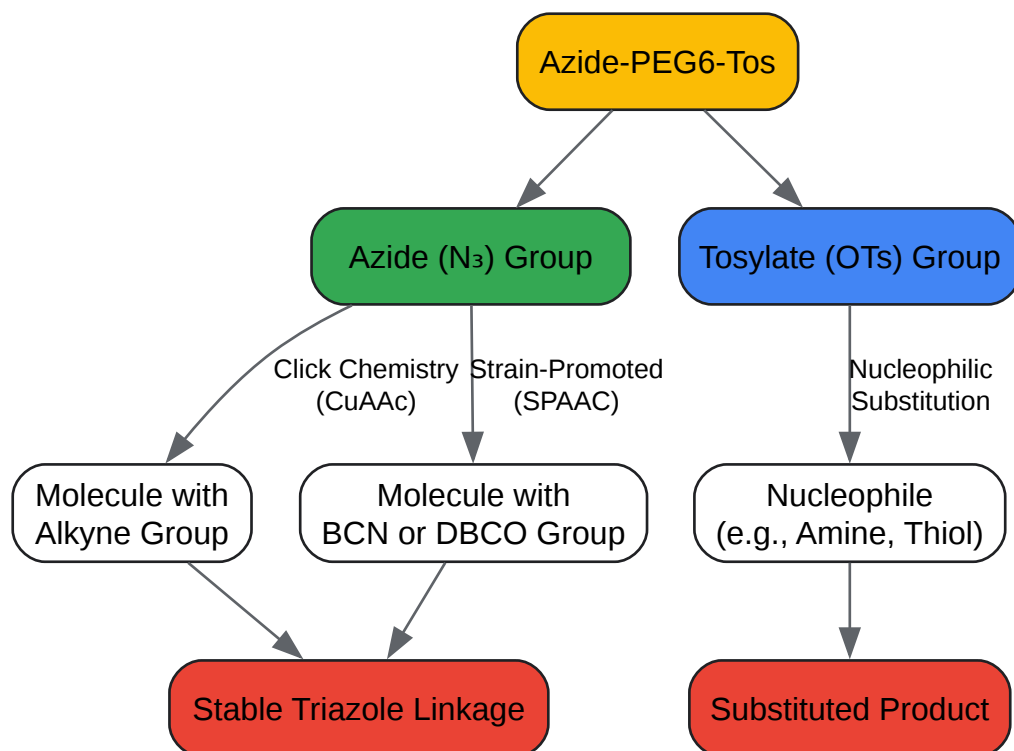
The table below summarizes the fundamental molecular properties of **Azide-PEG6-Tos** that influence its solubility and application [1] [2] [3].

| Property | Description |
|--------------------|--|
| CAS Number | 906007-10-1 |
| Molecular Formula | $C_{19}H_{31}N_3O_8S$ |
| Molecular Weight | 461.53 g/mol |
| Appearance | Colorless to light yellow liquid |
| Aqueous Solubility | Increased by 6 PEG units; no specific quantitative data available. |
| Common Solvent | Soluble in DMSO [4]. |

Functional Groups and Applications

Azide-PEG6-Tos is a heterobifunctional reagent, meaning it has two different reactive ends, making it highly useful for bioconjugation and creating complex molecules like PROTACs (Proteolysis Targeting Chimeras) [1] [2] [3].

The diagram below illustrates its two primary reaction pathways:



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Reactive Group 1: Azide (N₃)

- **Click Chemistry with Alkynes:** The azide group readily reacts with molecules containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage [1] [2] [3].
- **Strain-Promoted Chemistry:** It can also undergo a copper-free "click" reaction with strained alkynes like **BCN (Bicyclononyne)** or **DBCO (Dibenzocyclooctyne)** through strain-promoted azide-alkyne cycloaddition (SPAAC) [1] [3]. This is particularly useful for sensitive biological systems.

Reactive Group 2: Tosylate (OTs)

- **Nucleophilic Substitution:** The tosylate group is an excellent leaving group. It can be displaced by nucleophiles (e.g., amines, thiols, alcohols) to form a stable covalent bond [1] [2]. This allows you to tether the PEG spacer to another molecule of interest.

Experimental Design Considerations

- **Solubility Handling:** The PEG spacer confers good aqueous solubility, which helps prevent aggregation of hydrophobic payloads [5]. For initial dissolution, **DMSO is a confirmed suitable solvent** [4].
- **Reaction Order:** You can strategically exploit the orthogonal reactivity of the two functional groups. The azide group is inert to the tosylate reaction conditions, allowing you to perform the nucleophilic substitution with the tosylate first, followed by a click reaction with the azide, or vice-versa [1] [6].
- **Application in Drug Discovery:** This compound is widely used as a **PEG-based linker in the synthesis of PROTACs**. The PEG chain provides critical flexibility and solubility, helping the PROTAC molecule form an effective ternary complex to degrade the target protein [3] [5].

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